molecular formula C16H23NO4 B6314635 Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate CAS No. 1823228-40-5

Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate

Cat. No.: B6314635
CAS No.: 1823228-40-5
M. Wt: 293.36 g/mol
InChI Key: MPSKMYJWZZSVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate: is an organic compound with the molecular formula C15H21NO4. It is a derivative of propanoic acid and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Esterification: The protected amino compound is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or primary amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. The Boc protecting group is particularly useful in peptide synthesis.

Medicine: Pharmaceutical research utilizes this compound in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc protecting group provides stability, allowing the compound to be selectively deprotected under acidic conditions. This selective deprotection is crucial in multi-step organic synthesis, where specific functional groups need to be activated at different stages.

Comparison with Similar Compounds

    Methyl 2-(4-(aminomethyl)phenyl)propanoate: Similar structure but lacks the Boc protecting group.

    Methyl 2-(4-(tert-butoxycarbonyl)amino)phenyl)acetate: Similar structure but with an acetate group instead of a propanoate group.

    Methyl 2-(4-(tert-butoxycarbonyl)amino)phenyl)butanoate: Similar structure but with a butanoate group instead of a propanoate group.

Uniqueness: Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. This makes it particularly useful in complex organic syntheses where selective activation of functional groups is required.

Properties

IUPAC Name

methyl 2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-11(14(18)20-6)12-7-9-13(10-8-12)17(5)15(19)21-16(2,3)4/h7-11H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSKMYJWZZSVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.